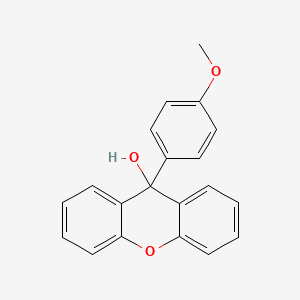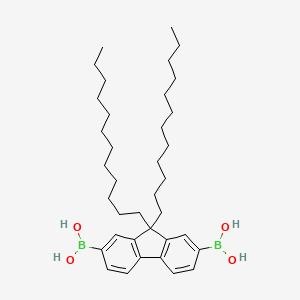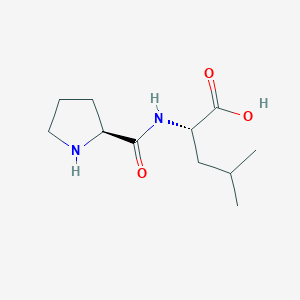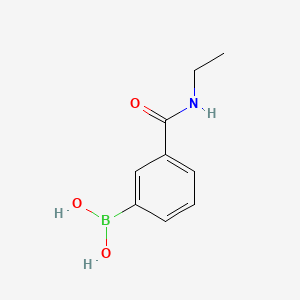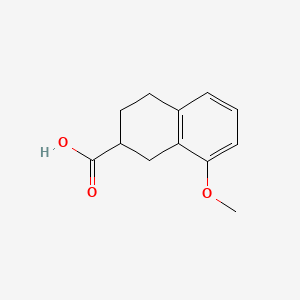
Barium manganate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium manganate is an inorganic compound with the chemical formula BaMnO₄ It is known for its powerful oxidizing properties and is widely used in organic synthesis The compound typically appears as a light blue to dark blue or black powder and is insoluble in waterIt should not be confused with permanganate, which contains manganese in the +7 oxidation state .
Mechanism of Action
Target of Action
Barium manganate is an inorganic compound that primarily targets a variety of functional groups in organic compounds . It is known to efficiently and selectively oxidize alcohols to carbonyls, diols to lactones, thiols to disulfides, aromatic amines to azo-compounds, hydroquinone to p-benzoquinone, benzylamine to benzaldehyde, and hydrazones to diazo compounds .
Mode of Action
The interaction of this compound with its targets involves the oxidation of these functional groups .
Biochemical Pathways
This compound affects various biochemical pathways through its oxidation reactions. For instance, it can convert alcohols to carbonyl compounds, affecting the metabolic pathways involving these compounds . .
Pharmacokinetics
It is known that this compound is insoluble in water , which could impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the oxidation of various functional groups in organic compounds . This can result in significant changes to the structure and properties of these compounds, potentially affecting their biological activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oxidation reactions are likely to be affected by the pH of the environment . Additionally, this compound is indefinitely stable and active, and can be stored for months in dry conditions , suggesting that it is relatively resistant to environmental degradation.
Biochemical Analysis
Biochemical Properties
Barium manganate is known to oxidize a number of functional groups efficiently and selectively . For instance, it can convert alcohols to carbonyls, diols to lactones, thiols to disulfides, aromatic amines to azo-compounds, hydroquinone to p-benzoquinone, benzylamine to benzaldehyde, and hydrazones to diazo compounds . It does not oxidize saturated hydrocarbons, alkenes, unsaturated ketones, and tertiary amines .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an oxidant. It can facilitate the oxidation of various functional groups, thereby influencing the structure and function of biomolecules .
Temporal Effects in Laboratory Settings
This compound is indefinitely stable, active, and can be stored for months in dry conditions . The effects of this compound over time in laboratory settings would largely depend on the specific experimental conditions and the nature of the biomolecules it interacts with.
Metabolic Pathways
Its primary role in biochemistry is as an oxidant, facilitating the oxidation of various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium manganate can be synthesized through a salt metathesis reaction involving potassium manganate and barium chloride. The reaction proceeds as follows: [ \text{BaCl}_2 + \text{K}_2\text{MnO}_4 \rightarrow 2 \text{KCl} + \text{BaMnO}_4 \downarrow ] This reaction yields insoluble this compound as a precipitate .
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting barium hydroxide with potassium manganate. The reaction is typically carried out in an alkaline medium to ensure the complete formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Barium manganate is primarily known for its role as an oxidizing agent. It undergoes various oxidation reactions, including:
- Oxidation of alcohols to carbonyl compounds (aldehydes and ketones)
- Oxidation of thiols to disulfides
- Oxidation of aromatic amines to azo-compounds
- Oxidation of hydroquinone to p-benzoquinone
- Oxidation of benzylamine to benzaldehyde
- Oxidation of hydrazones to diazo compounds
Common Reagents and Conditions: this compound is often used in conjunction with solvents such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions typically involve stirring the mixture for several hours to ensure complete oxidation .
Major Products Formed: The major products formed from these reactions include carbonyl compounds (aldehydes and ketones), disulfides, azo-compounds, p-benzoquinone, benzaldehyde, and diazo compounds .
Scientific Research Applications
Barium manganate has a wide range of applications in scientific research, particularly in organic chemistry. Some of its notable applications include:
Oxidation Reactions: this compound is used as an efficient oxidizing reagent for converting alcohols to carbonyl compounds, thiols to disulfides, and aromatic amines to azo-compounds.
Synthesis of Heterocycles: It is employed in the oxidative cyclization of benzylideneamino anilines, phenols, and thiophenols to synthesize benzimidazoles, benzoxazoles, and benzthiazoles.
Pigment Production: Historically, this compound was used as a reagent in the synthesis of the inorganic pigment manganese blue, although this is no longer produced on an industrial scale.
Comparison with Similar Compounds
Potassium Manganate (K₂MnO₄): Similar to barium manganate, potassium manganate is also an oxidizing agent but is more soluble in water.
Manganese Dioxide (MnO₂): Another common oxidizing agent, manganese dioxide is less efficient compared to this compound and often requires higher substrate-to-oxidant ratios
Uniqueness of this compound: this compound is unique due to its high efficiency and selectivity in oxidation reactions. It is easier to prepare and reacts more efficiently compared to manganese dioxide. Additionally, the substrate-to-oxidant ratios are closer to theoretical values, making it a preferred choice in organic synthesis .
Properties
CAS No. |
7787-35-1 |
|---|---|
Molecular Formula |
BaH2MnO4 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
barium(2+);dioxido(dioxo)manganese |
InChI |
InChI=1S/Ba.Mn.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
VQESSEMRXNWKMZ-UHFFFAOYSA-L |
SMILES |
[O-][Mn](=O)(=O)[O-].[Ba+2] |
Canonical SMILES |
O[Mn](=O)(=O)O.[Ba] |
| 7787-35-1 | |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Barium manganate, specifically this compound(VI), has the molecular formula BaMnO4 and a molecular weight of 256.26 g/mol. []
A: Yes, research has explored the photophysical properties of this compound, including its emission and excitation spectra. Studies have shown that manganese blue, a synthetic this compound(VI) sulfate compound, exhibits noticeable photoluminescence properties. [, ]
A: While specific stability data for various conditions isn't extensively detailed in the provided research, one study mentions that barium permanganate, a related compound, decomposes at 170 °C. []
A: this compound has proven to be a versatile oxidizing agent in organic synthesis. [] It effectively facilitates the oxidation of various functional groups:
- Alcohols to aldehydes or ketones: [, , ]
- Aldehydes to carboxylic acids: [, ]
- Phenols to quinones: [, , ]
- Thiols to disulfides: [, ]
- Benzylic and aromatic allylic alcohols to their corresponding carbonyl compounds: [, ]
- Biaryl acyloins to α-diketones: [, ]
ANone: Compared to some traditional oxidants, this compound offers advantages in terms of:
- Selectivity: It demonstrates good selectivity in oxidizing specific functional groups, even in the presence of other oxidizable groups. [, , ]
- Mild Reaction Conditions: Many reactions proceed efficiently under mild conditions, often at room temperature. [, ]
- Solvent-free conditions: this compound has been successfully employed in solvent-free reactions, contributing to greener chemistry practices. [, , , , ]
A: Yes, this compound has been successfully utilized in the synthesis of the pyrrolophenanthridone alkaloid hippadine. The synthesis leveraged this compound for an unusual methylene oxidation step. []
A: Research indicates that lanthanum this compound (LBM) demonstrates potential as an electrocatalyst for the oxygen reduction reaction (ORR) in alkaline media. [, , ] This property makes LBM a potential candidate for applications in fuel cells and metal-air batteries.
A: Studies examining the electrocatalytic activity of non-stoichiometric compositions of LBM for the oxygen evolution reaction (OER) in alkaline water electrolysis revealed that La2.8Ba2MnO3 exhibited the best performance among the tested compositions. []
ANone: Various techniques are employed to characterize this compound:
- X-ray Diffraction (XRD): XRD provides information about the crystal structure and phase purity of this compound materials. [, ]
- Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of this compound nanoparticles. []
ANone: Yes, several other oxidants are commonly used in organic synthesis, each with its own advantages and limitations:
- Manganese Dioxide (MnO2): A widely used, mild oxidizing agent, particularly for allylic alcohol oxidations. [, ]
- Potassium Permanganate (KMnO4): A strong oxidant, often used for oxidative cleavage reactions. [, ]
ANone: Several resources support research on this compound and related compounds:
ANone:
- Early 20th Century: The use of barium permanganate as a starting material for preparing other permanganate salts was established. []
- Mid-20th Century: this compound gained recognition as a selective oxidizing agent in organic synthesis, with its utility explored in various transformations. []
- Late 20th Century: Research highlighted the potential of lanthanum this compound as an electrocatalyst for oxygen reduction and evolution reactions, opening avenues for applications in fuel cells and batteries. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)


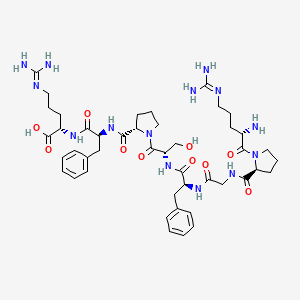

![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)
